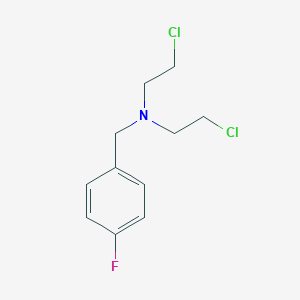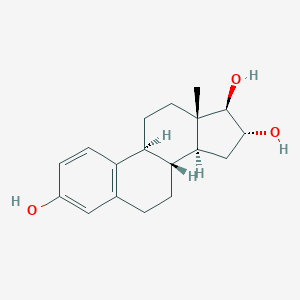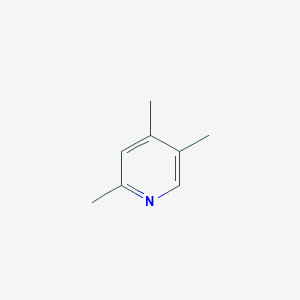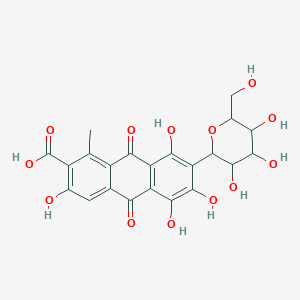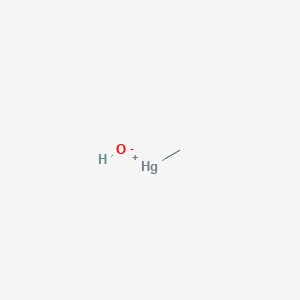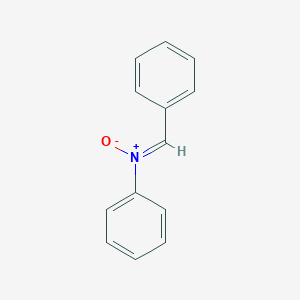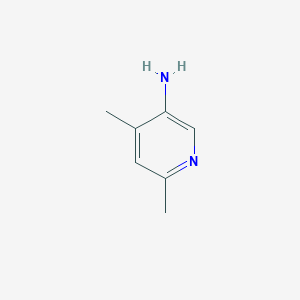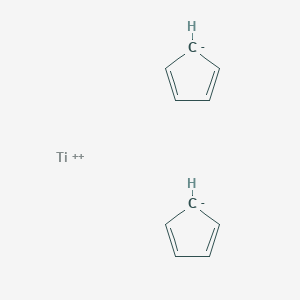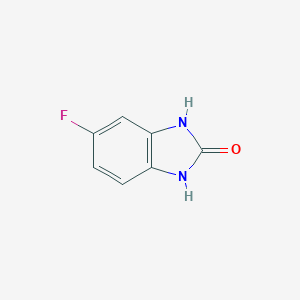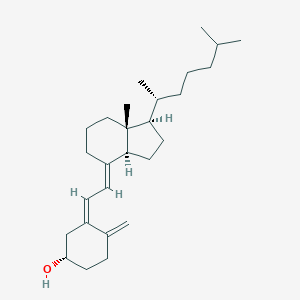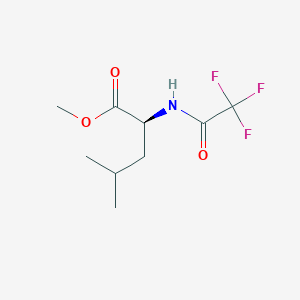
Methyl N-(trifluoroacetyl)-L-leucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(trifluoroacetyl)-L-leucinate, also known as MTTFL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTTFL is a synthetic amino acid derivative that is widely used as a building block in the synthesis of peptides and proteins. In
Mecanismo De Acción
Methyl N-(trifluoroacetyl)-L-leucinate acts as a substrate for the enzyme leucyl-tRNA synthetase, which is responsible for attaching L-leucine to its cognate tRNA during protein synthesis. Methyl N-(trifluoroacetyl)-L-leucinate can be recognized by the enzyme and incorporated into the peptide chain, leading to the formation of a non-natural amino acid residue. This can alter the protein's properties and functions, making it a valuable tool in protein engineering.
Efectos Bioquímicos Y Fisiológicos
Methyl N-(trifluoroacetyl)-L-leucinate does not have any known biochemical or physiological effects on its own. However, its incorporation into the peptide chain can alter the protein's properties and functions, leading to potential biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(trifluoroacetyl)-L-leucinate has several advantages in lab experiments, including its easy synthesis, high purity, and compatibility with SPPS. However, Methyl N-(trifluoroacetyl)-L-leucinate has some limitations, including its high cost and limited availability.
Direcciones Futuras
Methyl N-(trifluoroacetyl)-L-leucinate has several potential future directions in scientific research. One possible direction is the development of novel drug candidates using Methyl N-(trifluoroacetyl)-L-leucinate as a building block. Another direction is the use of Methyl N-(trifluoroacetyl)-L-leucinate in protein engineering to design and synthesize proteins with improved properties and functions. Furthermore, Methyl N-(trifluoroacetyl)-L-leucinate can be used in the study of protein folding and stability, which can provide insights into the mechanisms of protein misfolding and aggregation diseases.
Métodos De Síntesis
Methyl N-(trifluoroacetyl)-L-leucinate can be synthesized using several methods; however, the most commonly used method is the reaction of L-leucine with trifluoroacetic anhydride in the presence of methanol. This reaction leads to the formation of Methyl N-(trifluoroacetyl)-L-leucinate and trifluoroacetic acid as a byproduct. The purity of Methyl N-(trifluoroacetyl)-L-leucinate can be improved by recrystallization from methanol.
Aplicaciones Científicas De Investigación
Methyl N-(trifluoroacetyl)-L-leucinate has various scientific research applications, including peptide synthesis, protein engineering, and drug discovery. Methyl N-(trifluoroacetyl)-L-leucinate is used as a building block in the synthesis of peptides and proteins due to its unique chemical properties. It can be incorporated into the peptide chain during the solid-phase peptide synthesis (SPPS) process. Methyl N-(trifluoroacetyl)-L-leucinate is also used in protein engineering to introduce non-natural amino acids into the protein sequence, which can alter the protein's properties and functions. Furthermore, Methyl N-(trifluoroacetyl)-L-leucinate can be used in drug discovery to design and synthesize novel drug candidates with improved pharmacological properties.
Propiedades
Número CAS |
1115-39-5 |
|---|---|
Nombre del producto |
Methyl N-(trifluoroacetyl)-L-leucinate |
Fórmula molecular |
C9H14F3NO3 |
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
methyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C9H14F3NO3/c1-5(2)4-6(7(14)16-3)13-8(15)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15)/t6-/m0/s1 |
Clave InChI |
UNGWNSXRWVHTFF-LURJTMIESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OC)NC(=O)C(F)(F)F |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F |
Sinónimos |
N-Trifluoroacetyl-L-leucine methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




